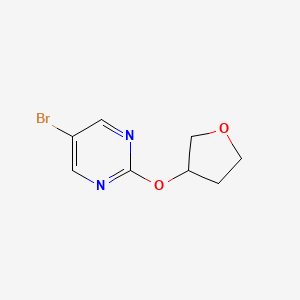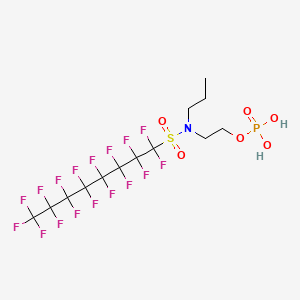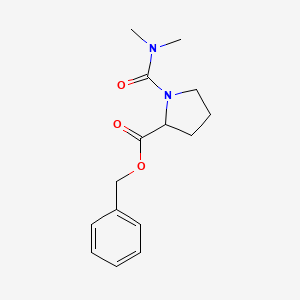
trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane: is a synthetic organic compound that features a cyclopropane ring substituted with hydroxymethyl and tert-butyl-dimethyl-silanyloxymethyl groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, such as the Simmons-Smith reaction, where a zinc-copper couple is used to react with alkenes.
Introduction of Hydroxymethyl Group: This step can involve the hydroxymethylation of the cyclopropane ring using formaldehyde and a base.
Attachment of tert-butyl-dimethyl-silanyloxymethyl Group: This can be done through a silylation reaction using tert-butyl-dimethylsilyl chloride and a base like imidazole.
Industrial Production Methods: Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can undergo reduction reactions to form various reduced derivatives.
Substitution: The tert-butyl-dimethyl-silanyloxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride).
Substitution: Reagents like halides or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopropane derivatives.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis.
- Studied for its reactivity and stability.
Biology:
- Potential use in the synthesis of biologically active molecules.
Medicine:
- Investigated for its potential pharmacological properties.
Industry:
- Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclopropane would depend on its specific application. Generally, the compound’s effects are mediated through its interactions with molecular targets such as enzymes or receptors, leading to changes in biochemical pathways.
相似化合物的比较
- trans-1-Hydroxymethyl-2-(trimethylsilyloxymethyl)-cyclopropane
- trans-1-Hydroxymethyl-2-(tert-butyl-dimethyl-silanyloxymethyl)-cyclobutane
Comparison:
- The presence of different substituents can significantly affect the compound’s reactivity, stability, and applications.
- The cyclopropane ring provides unique strain and reactivity compared to larger ring systems like cyclobutane.
属性
分子式 |
C11H24O2Si |
|---|---|
分子量 |
216.39 g/mol |
IUPAC 名称 |
[(1R,2R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopropyl]methanol |
InChI |
InChI=1S/C11H24O2Si/c1-11(2,3)14(4,5)13-8-10-6-9(10)7-12/h9-10,12H,6-8H2,1-5H3/t9-,10-/m0/s1 |
InChI 键 |
PZQLNVLPDGTCOM-UWVGGRQHSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1C[C@H]1CO |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1CC1CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B12069979.png)





![tert-butyl 3-amino-2-benzyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B12070009.png)







